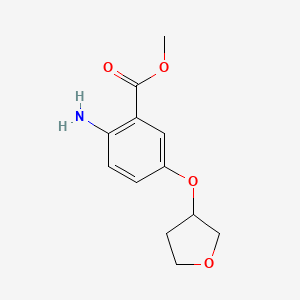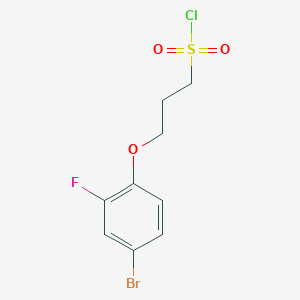
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9BrClFO3S. It is known for its unique structure, which includes a bromine and fluorine-substituted phenoxy group attached to a propane-1-sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-fluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3)
Solvents: Polar aprotic solvents like DMF or dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.
Scientific Research Applications
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-methylphenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the phenoxy group. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in various chemical and biological applications.
Properties
Molecular Formula |
C9H9BrClFO3S |
|---|---|
Molecular Weight |
331.59 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClFO3S/c10-7-2-3-9(8(12)6-7)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
SQICGVJPFMLAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


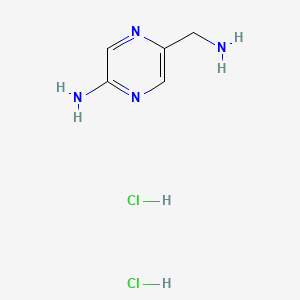

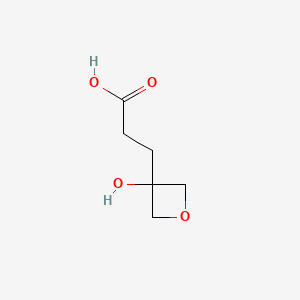

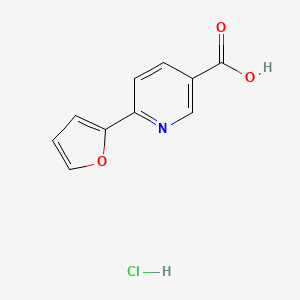
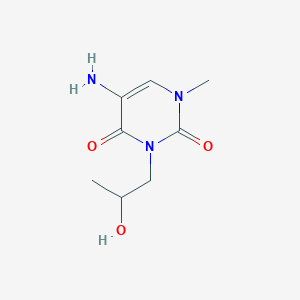
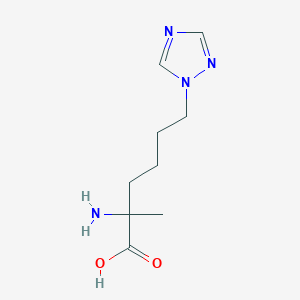
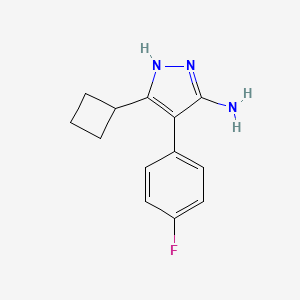
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)
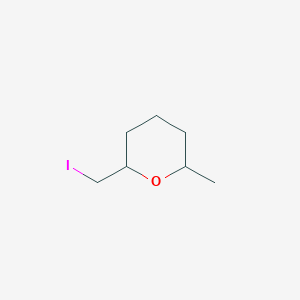
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)

